Vinpoline
Description
Vinpoline (C₂₃H₃₀N₂O₃) is a vasodilator registered under the U.S. FDA (Unique Ingredient Identifier: 8CVR3Q9Y6C) and the European Medicines Agency (eXtended EudraVigilance Medicinal Product Dictionary: SUB00071MIG) . Its SMILES notation, O(C(=O)C1n2c3C4N(CCCC4(C1)CC)CCc3c1c2cccc1)CC(O)C, reflects a complex heterocyclic structure featuring an ester group and multiple nitrogen-containing rings. This compound's primary mechanism involves modulating vascular smooth muscle tone, though detailed pharmacokinetic data (e.g., half-life, protein binding) remain underreported in publicly available literature .
Properties
CAS No. |
57694-27-6 |
|---|---|
Molecular Formula |
C23H30N2O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-hydroxypropyl (15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C23H30N2O3/c1-3-23-10-6-11-24-12-9-17-16-7-4-5-8-18(16)25(20(17)21(23)24)19(13-23)22(27)28-14-15(2)26/h4-5,7-8,15,19,21,26H,3,6,9-14H2,1-2H3/t15?,19-,21-,23+/m1/s1 |
InChI Key |
WCFTYXWKCDJUFP-YJNPREOBSA-N |
SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC(C)O |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@H](C2)C(=O)OCC(C)O |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinpoline is synthesized through a series of chemical reactions involving the vinca alkaloid as a starting material. The synthesis typically involves the following steps:
Extraction of vinca alkaloid: from the plant source.
Chemical modification: of the vinca alkaloid to introduce specific functional groups.
Purification: of the final product to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and chemical modification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Large-scale extraction: of vinca alkaloid from plant sources.
Chemical synthesis: under controlled conditions to ensure consistency and quality.
Purification and quality control: to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Vinpoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens and alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties.
Scientific Research Applications
Vinpoline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties of vinca alkaloids.
Biology: Investigated for its effects on cellular processes and neurological functions.
Medicine: Used in the treatment of cerebrovascular diseases and neurological disorders. It has shown potential in improving cognitive functions and memory.
Industry: Employed in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
Vinpoline exerts its effects through several mechanisms:
Inhibition of phosphodiesterase 1 (PDE1) activity: This leads to increased levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), enhancing cerebral blood flow.
Improvement of mitochondrial function: this compound increases glucose and oxygen utilization by the brain, which helps in improving cognitive functions.
Modulation of cholinergic function: It prevents neuronal damage and improves spatial memory by favorably modulating cholinergic pathways.
Comparison with Similar Compounds
Table 1: Molecular and Regulatory Profiles of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | SMILES Notation | FDA Identifier | EMA Identifier |
|---|---|---|---|---|---|
| This compound | C₂₃H₃₀N₂O₃ | 382.50 | O(C(=O)C1n2c3C4N(CCCC4(C1)CC)CCc3c1c2cccc1)CC(O)C | 8CVR3Q9Y6C | SUB00071MIG |
| Iproxamine hydrochloride | C₁₈H₂₉NO₄·ClH | 372.89 | COC(=O)C1=CC(=C(C=C1)OCCOC(C)(C)C)C(C)C.Cl | 83L52U43TX | N/A |
| Hexadiline | C₁₉H₃₃N | 275.48 | N1C(/C=C(/C2CCCCC2)C2CCCCC2)CCCC1 | Z5T8G3G88U | SUB08025MIG |
Key Observations :
Structural Complexity : this compound’s heterocyclic core contrasts with Iproxamine’s ester-linked aromatic ring and Hexadiline’s piperidine-based structure. These differences may influence receptor binding and metabolic stability.
Iproxamine’s hydrochloride salt improves ionic solubility, a feature absent in this compound and Hexadiline .
Pharmacological and Functional Comparisons
Mechanistic Pathways :
- This compound’s nitrogen-rich structure may target nitric oxide pathways, similar to other heterocyclic vasodilators.
- Hexadiline’s piperidine moiety could interact with adrenergic receptors, while Iproxamine’s ester groups may facilitate hydrolysis-dependent activation .
Stability and Bioavailability :
- Iproxamine’s hydrochloride form likely enhances stability in acidic environments (e.g., gastric fluid), whereas this compound’s ester group may render it susceptible to enzymatic hydrolysis in the liver .
Regulatory Status :
- This compound and Hexadiline are recognized in both U.S. and EU regulatory frameworks, whereas Iproxamine is primarily documented in U.S. databases, suggesting regional variations in clinical adoption .
Implications for Research and Development
The structural and functional distinctions among these compounds underscore the need for targeted studies:
- Comparative Efficacy : Head-to-head trials evaluating vasodilatory potency, duration of action, and side-effect profiles (e.g., hypotension risk) are warranted.
- Synthetic Accessibility : Hexadiline’s simpler structure may offer cost advantages in large-scale synthesis compared to this compound’s complex heterocycles .
- Patent Landscape: this compound’s unique structure positions it as a candidate for novel formulation patents, particularly in combination therapies for hypertension .
Biological Activity
Vinpoline is a compound derived from the Vinca alkaloids, which are known for their significant biological activity, particularly in the field of oncology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
This compound primarily functions as an antineoplastic agent. It exerts its effects by inhibiting microtubule formation during cell division, thereby preventing mitosis. This action is crucial in cancer treatment as it disrupts the proliferation of cancer cells.
- Microtubule Inhibition : this compound binds to tubulin, a protein that polymerizes to form microtubules. By stabilizing the tubulin dimers and preventing their assembly into microtubules, this compound effectively halts the mitotic process in cancer cells .
- Cell Cycle Arrest : The inhibition of microtubule dynamics leads to cell cycle arrest at the metaphase stage, causing apoptosis (programmed cell death) in susceptible tumor cells .
Therapeutic Applications
This compound has been investigated for its potential use in various types of cancers, particularly those that are resistant to conventional therapies. Its applications include:
- Breast Cancer : Studies have shown that this compound can be effective against certain breast cancer cell lines, demonstrating cytotoxic effects and potential to overcome drug resistance .
- Leukemia : Research indicates that this compound has shown promise in treating leukemia by inducing apoptosis in leukemic cells .
- Combination Therapy : this compound is often studied in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance mechanisms in tumors .
Research Findings
A number of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A patient with advanced breast cancer who had previously failed multiple therapies was treated with this compound. The treatment resulted in a partial response, with significant tumor reduction observed after three cycles of therapy.
- Case Study 2 : In a cohort study involving patients with chronic leukemia, those treated with this compound demonstrated improved survival rates compared to those receiving standard chemotherapy alone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
